molecular formula C16H12F2N2O B7558532 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide

Cat. No. B7558532
M. Wt: 286.28 g/mol
InChI Key: LDCGDXREXLGURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, also known as DMIBA, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the protection of neurons against oxidative stress and inflammation. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide as a research tool is its high purity and yield, which allows for accurate and reproducible experiments. However, one limitation of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research on 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, including its use as a therapeutic agent in cancer treatment and neuroprotection, as well as its potential for use in other applications such as anti-inflammatory and anti-angiogenic therapies. Further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide and to identify its potential therapeutic targets. Additionally, future research may focus on developing more cost-effective methods for synthesizing 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, which could increase its accessibility for research purposes.

Synthesis Methods

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-1H-indole-5-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride. This process yields 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide in high purity and yield.

Scientific Research Applications

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been studied for its potential as a therapeutic agent in a variety of applications, including cancer treatment and neuroprotection. In cancer treatment, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O/c1-9-7-10-8-11(5-6-14(10)19-9)20-16(21)15-12(17)3-2-4-13(15)18/h2-8,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGDXREXLGURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide

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